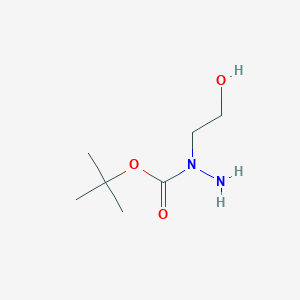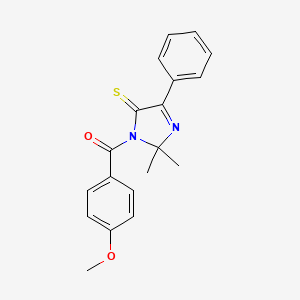
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate, also known as DMF-Pyridine, is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in different scientific fields.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of various enzymes. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been found to bind to the active site of enzymes and prevent their activity. This compound has also been found to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphodiesterases. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has also been found to induce apoptosis in cancer cells by activating caspases. In addition, this compound has been found to have anti-inflammatory, anti-tumor, and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has several advantages for lab experiments. This compound is easy to synthesize and has potent inhibitory activity against various enzymes. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has also been found to have anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising compound for drug discovery. However, Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has some limitations for lab experiments. This compound is relatively unstable and can degrade over time, making it difficult to store. In addition, Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate can be toxic to cells at high concentrations, making it important to use caution when working with this compound.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate. One potential direction is the development of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate-based drugs for the treatment of various diseases, including cancer, inflammation, and viral infections. Another potential direction is the study of the mechanism of action of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate and its effects on various enzymes. Further research is also needed to determine the optimal dosage and administration of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate for therapeutic use. Finally, the synthesis of new analogs of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate may lead to the discovery of more potent and selective inhibitors of enzymes.
Conclusion:
In conclusion, Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate is a promising compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in different scientific fields. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been found to have potent inhibitory activity against various enzymes, as well as anti-inflammatory, anti-tumor, and anti-viral activities. While there are some limitations to working with this compound, there are several future directions for the study of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate, including the development of Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate-based drugs and the synthesis of new analogs.
Métodos De Síntesis
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling reaction, and Negishi coupling reaction. The Buchwald-Hartwig coupling reaction is the most commonly used method for synthesizing Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate. This method involves the reaction of 2,6-dichloro-5-fluoropyridine-3-amine with 5-(morpholin-4-yl)benzoic acid in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has been studied for its potential applications in different scientific fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been found to have potent inhibitory activity against various enzymes, including protein kinases, proteases, and phosphodiesterases. Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate has also been studied for its potential anti-inflammatory, anti-tumor, and anti-viral activities.
Propiedades
IUPAC Name |
methyl 2-[(2,6-dichloro-5-fluoropyridine-3-carbonyl)amino]-5-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O4/c1-27-18(26)11-8-10(24-4-6-28-7-5-24)2-3-14(11)22-17(25)12-9-13(21)16(20)23-15(12)19/h2-3,8-9H,4-7H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCMXHZTOQPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,6-dichloro-5-fluoropyridine-3-amido)-5-(morpholin-4-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

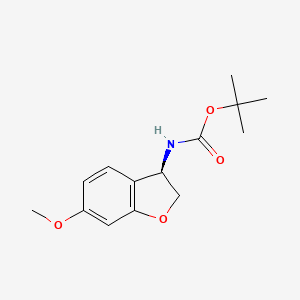

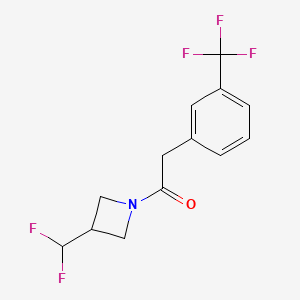

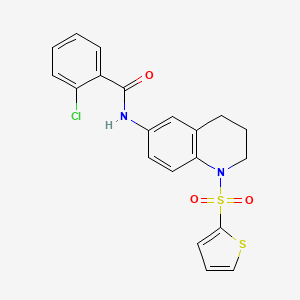
![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)
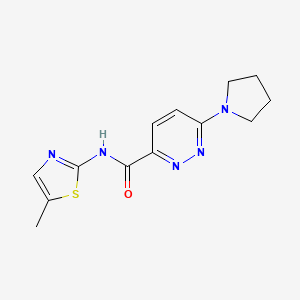
![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)
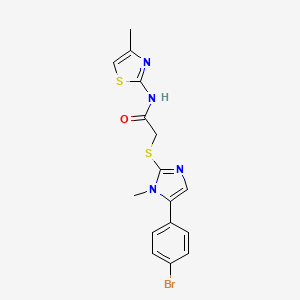
![N-(4-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2971954.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2971957.png)
